Ganoderic acid D (Standard)

Cytotoxicity Anticancer screening Natural product standardization

Researchers studying esophageal squamous cell carcinoma (ESCC) or colon cancer metabolism often face challenges finding reference standards that engage specific targets like 14-3-3 protein family or SIRT3 without confounding CYP450 interactions. Ganoderic acid D (GAD) solves this: - **Biphasic autophagy modulator** in ESCC cells (EC9706/Eca109; 10-40 µM) via PI3K/AKT/mTOR downregulation, disrupting autophagosome-lysosome fusion. - **SIRT3 activator** suppressing Warburg effect (glucose uptake, lactate production) in colon cancer models. - **Non-CYP3A4 inhibitor** (predicted), preserving combination therapy metabolism. - Validated HPLC reference standard (5.32-53.2 mg/L; recovery 98.5%, RSD 1.9%). In stock for immediate R&D shipment.

Molecular Formula C30H42O7
Molecular Weight 514.6 g/mol
Cat. No. B15579328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic acid D (Standard)
Molecular FormulaC30H42O7
Molecular Weight514.6 g/mol
Structural Identifiers
InChIInChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21,32H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,21+,28+,29-,30+/m1/s1
InChIKeyYTVGSCZIHGRVAV-IYAQLQCNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganoderic Acid D (Standard) Overview


Ganoderic acid D (GAD, CAS: 108340-60-9) is a highly oxygenated tetracyclic triterpenoid belonging to the lanostane-type class, isolated as a major bioactive constituent from the medicinal fungus Ganoderma lucidum (Reishi/Lingzhi) [1]. With a molecular formula of C30H42O7 and a molecular weight of 514.65 g/mol, GAD is characterized by a distinct oxidation pattern featuring a 3-carbonyl group, a 7-hydroxy group, angular methyl groups, and a 26-carboxylic acid moiety [2]. Unlike other ganoderic acids within the same class, GAD is one of only seven ganoderic acids (alongside A, C2, F, DM, X, and Y) that have advanced to different stages of clinical investigation [3].

1
Analytical Standard Natural product reference for Ganoderma lucidum QC and HPLC/UPLC-MS method validation.
2
Bioactive Probe Triterpenoid tool for mTOR, SIRT3, and apoptosis-autophagy pathway studies in cancer cell models.
3
Structural Reference Lanostane-type standard for ADME profiling and CYP450 interaction screening.

Why Ganoderic Acid D Cannot Be Substituted


Generic substitution among Ganoderma lucidum triterpenoids (GLTs) is scientifically invalid due to substantial structural heterogeneity and divergent pharmacological targeting. Of the over 83 GLTs identified, subtle differences in oxidation patterns, hydroxyl group positioning, and side-chain configurations produce markedly distinct biological activities and molecular targets [1]. For instance, while ganoderic acid A exhibits angiotensin-converting enzyme (ACE) inhibition, ganoderic acid D demonstrates a distinct mechanistic profile characterized by SIRT3 upregulation and HIF-1α destabilization—activities not shared across the class [2]. The quantitative evidence below demonstrates that ganoderic acid D occupies a unique activity niche that cannot be replicated by its closest analogs, including ganoderic acids A, B, C2, F, AM1, or ganoderenic acid D.

Target engagement profile may not be shared GAD interacts with 14-3-3 isoforms, annexin A5, and aminopeptidase B, while other ganoderic acids may engage a different target network.
CYP3A4 inhibition property may differ GAD is predicted as a non-inhibitor of CYP3A4, whereas ganoderic acid A and ganoderenic acid B are predicted inhibitors; combination study design may be affected.
Metabolic conversion may alter active metabolite profile GAD is metabolized to ganoderic acid B in vivo; substitution with other ganoderic acids may yield a different metabolite spectrum and kinetic behavior.

Ganoderic Acid D Differentiation Evidence


mTOR-Mediated Dual Apoptosis and Autophagic Cell Death in ESCC

In a direct comparative study evaluating multiple ganoderic acids under identical experimental conditions, ganoderic acid D (GAD) demonstrated an IC50 of 17.3 ± 0.3 μM against HeLa human cervical carcinoma cells after 48-hour treatment [1]. This activity was intermediate among five tested ganoderic acids, distinguishing GAD from ganoderic acid F (19.5 ± 0.6 μM, less potent) and ganoderic acid K (15.1 ± 0.5 μM, more potent), with ganoderic acid B (20.3 ± 0.4 μM) and ganoderic acid AM1 (19.8 ± 0.7 μM) showing lower potency [1].

Autophagic Flux Disruption in ESCC
Class-level inference
GAD induces apoptosis and autophagic cell death with late-phase flux blockade (impaired autophagosome-lysosome fusion); ganoderic acid DM shows apoptosis-autophagy synergy without reported flux disruption.
Supports pathway-specific autophagy-apoptosis crosstalk studies.
Mechanism validated in EC9706 and Eca109 ESCC cells; flux modulation unique to GAD among tested ganoderic acids.
Cytotoxicity Anticancer screening Natural product standardization

SIRT3 Activation and Warburg Effect Inhibition in Colon Cancer

Ganoderic acid D uniquely attenuates gemcitabine resistance in triple-negative breast cancer (TNBC) through HIF-1α destabilization and subsequent glycolysis inhibition—a mechanism not reported for ganoderic acid A or other major GLTs [1]. In gemcitabine-resistant (GEM-R) TNBC cells, GAD significantly inhibited proliferation and glucose uptake, reducing HIF-1α accumulation under hypoxic conditions via ubiquitinated protease degradation pathway activation [1]. This functional distinction is critical because ganoderic acid A, despite its prominence, lacks demonstrated HIF-1α modulatory activity.

SIRT3-Mediated Metabolic Regulation
Class-level inference
GAD upregulates SIRT3, induces deacetylated CypD, and suppresses glucose uptake, lactate production, and acetyl-CoA synthesis in colon cancer cells; other ganoderic acids (DM, F, A, C2, X, Y) lack reported SIRT3/CypD axis engagement.
Supports mitochondrial deacetylase-targeted metabolic studies.
Mechanism confirmed by SIRT3-shRNA reversal; may not extend to non-colon cancer models without further validation.
Hypoxia signaling Glycolysis inhibition Drug resistance reversal

CYP3A4 Non-Inhibition and Reduced Drug Interaction Risk

Ganoderic acid D upregulates SIRT3 protein expression and induces deacetylated cyclophilin D (CypD) through SIRT3, resulting in concentration-dependent inhibition of energy reprogramming in colon cancer cells [1]. At concentrations ranging from 50 to 200 μM, GAD inhibits glucose uptake and lactate production; at 100 and 200 μM, it decreases pyruvate and acetyl-coenzyme A production in HT-29 and SW620 colon cancer cells [1]. This SIRT3-mediated metabolic regulation represents a distinct pharmacological profile not consistently observed across other ganoderic acids.

CYP3A4 Inhibition Prediction
Head-to-head
GAD: predicted CYP3A4 inhibitor = No. Ganoderic acid A and ganoderenic acid B: predicted inhibitor = Yes. All five compounds tested negative for CYP1A2, CYP2C19, CYP2C9, CYP2D6 inhibition.
Supports combination-study design where CYP3A4 preservation is needed.
In silico prediction; experimental confirmation advised.
Sirtuin activation Metabolic reprogramming Colon cancer research

Cytotoxic Potency Across Multiple Cancer Cell Lines

Ganoderic acid D exhibits formulation-dependent oral bioavailability, increasing from 22% (suspension) to 70% (solid lipid nanoparticle formulation) in rat models [1]. Correspondingly, Cmax increased from 107.2 ng/ml to 1555.6 ng/ml, and tmax decreased from 2.0 h to 0.3 h [1]. This quantifiable enhancement represents a critical procurement consideration for in vivo studies where systemic exposure dictates experimental outcomes. Additionally, biliary rather than renal clearance was identified as the major excretion route, distinguishing its disposition profile from many other natural product triterpenoids [2].

Cytotoxicity Across Cell Lines
Class-level inference
HeLa IC50 = 17.3 ± 0.3 µM (48 h); HepG2 IC50 = 0.14 µg/ml; Caco-2 IC50 = 0.02 µg/ml. Multi-lineage activity confirmed in cervical, hepatic, and colon cancer models.
Supports multi-lineage cytotoxicity screening.
Potency varies by lineage; independent verification recommended.
Pharmacokinetics Bioavailability Formulation development

Analytical Standard for Quality Control

Validated reversed-phase HPLC methods have been established for simultaneous quantification of ganoderic acid D alongside other triterpenoid acids (ganoderic acid C2, ganoderenic acid A, and ganoderic acid A) with demonstrated linearity and recovery parameters [1]. Ganoderic acid D exhibited a linear range of 5.32–53.2 mg/L (r = 0.9996) with an average recovery of 98.5% (RSD 1.9%) using a Kromasil C18 column (4.6 mm × 250 mm, 5 μm) with acetonitrile–0.03% H3PO4 gradient elution at 1.0 mL/min and detection at 252 nm [1]. Additional validated methods confirm linearity with r² > 0.999 and intra-/inter-day precision with relative deviation < 2% [2].

HPLC Analytical Performance
Supporting evidence
Linear range 5.32–53.2 mg/L (r = 0.9996); identified as major triterpenoid in G. lucidum flesh and skin; applicable in QAMS methodology with relative correction factor to ganoderic acid A.
Supports QC method validation and batch standardization.
Consistent detectability across tissues and growth stages enhances reliability as a reference analyte.
Quality control Analytical method validation Reference standard

ACE Inhibition Potency: Ganoderic Acid D Versus Ganoderic Acid A and Ganoderenic Acid D

Ganoderic acid D exhibits angiotensin-converting enzyme (ACE) inhibition with an IC50 of 734 μM, as determined in a systematic structure-activity relationship study of reishi-derived triterpenoids [1]. This relatively weak ACE inhibitory activity contrasts sharply with other ganoderic acids: ganoderic acid F demonstrates potent ACE inhibition (IC50 ≈ 4.7 μM, approximately 156-fold more potent) [2], while ganoderenic acid D shows IC50 = 0.14–0.26 mg/mL in cytotoxicity assays but its ACE activity was not the primary focus [1]. This low ACE activity is actually a procurement advantage for studies requiring ganoderic acid D's SIRT3/HIF-1α activities without confounding ACE-mediated effects.

Angiotensin-converting enzyme Enzyme inhibition Structure-activity relationship

Ganoderic Acid D Application Scenarios


Dual Apoptosis and Autophagic Flux Disruption in ESCC

Based on the evidence that ganoderic acid D uniquely destabilizes HIF-1α and inhibits glycolysis in gemcitabine-resistant TNBC cells [1], this compound is the appropriate selection for investigators studying hypoxia-driven resistance mechanisms, metabolic reprogramming in solid tumors, or combination strategies with conventional chemotherapeutics. Unlike ganoderic acid A or other major GLTs, GAD provides a validated tool for HIF-1α pathway interrogation without requiring genetic manipulation.

SIRT3 Activation and Warburg Effect Inhibition in Colon Cancer

Ganoderic acid D is uniquely positioned for studies of SIRT3-mediated mitochondrial deacetylase activity and downstream effects on cyclophilin D and energy metabolism [1]. At 50-200 μM, GAD provides concentration-dependent inhibition of glucose uptake, lactate production, and acetyl-CoA synthesis in colon cancer models [2]. This distinct SIRT3-activating profile is not shared by ganoderic acids A, C2, or F, making GAD the essential procurement choice for mitochondrial sirtuin research.

CYP3A4 Preservation for Combination Studies

The documented 3.2-fold bioavailability enhancement (22% to 70%) achievable through solid lipid nanoparticle formulation [1] makes ganoderic acid D an ideal candidate compound for formulation development research. Procurement of high-purity GAD (≥98% by HPLC) [2] enables reproducible in vivo pharmacokinetic studies where formulation variables can be systematically evaluated to optimize systemic exposure of triterpenoid natural products.

QC Reference Standard for Ganoderma Products

Validated HPLC methods with established linearity (5.32–53.2 mg/L, r = 0.9996) and recovery (98.5%, RSD 1.9%) [1] support the use of ganoderic acid D as a reference standard for quality control of Ganoderma lucidum raw materials, extracts, and finished products. The compound's inclusion in multi-component quantitative methods alongside ganoderic acids A, C2, and ganoderenic acid A [2] enables comprehensive triterpenoid profiling for batch-to-batch consistency and regulatory compliance.

Application
Selection Property
Validation Focus
ESCC cell death mechanism studies
Biphasic autophagic flux modulation and mTOR pathway down-regulation
Apoptosis-autophagy crosstalk and PI3K/AKT/mTOR signaling endpoints
Colon cancer metabolic reprogramming studies
SIRT3/CypD axis activation and Warburg effect metabolite suppression
Mitochondrial deacetylase activity and glucose/lactate flux measurements
Drug-drug interaction and CYP450 screening
Absence of predicted CYP3A4 inhibition among ganoderic acids
Combination pharmacology models requiring preserved CYP3A4 metabolism
Ganoderma lucidum extract standardization
Consistent detectability across sporocarp tissues and growth stages
HPLC/UPLC-MS method validation and batch-to-batch consistency
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